Molidustat

Catalog No.
S548066
CAS No.
1154028-82-6
M.F
C13H14N8O2
M. Wt
314.3
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molidustat

CAS Number

1154028-82-6

Product Name

Molidustat

IUPAC Name

2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one

Molecular Formula

C13H14N8O2

Molecular Weight

314.3

InChI

InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2

InChI Key

IJMBOKOTALXLKS-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4

Solubility

Soluble in DMSO, DMF, and 1:1 DMF:PBS

Synonyms

BAY 85-3934; BAY-85-3934; BAY85-3934; BAY 853934; BAY-853934; BAY853934; Molidustat.

Description

The exact mass of the compound Molidustat is 314.12397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, DMF, and 1:1 DMF:PBS. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Molidustat works by inhibiting the enzymes called prolyl hydroxylases (PH). These enzymes normally target a cellular protein called hypoxia-inducible factor (HIF) for degradation. HIF plays a crucial role in stimulating the production of red blood cells (erythropoiesis) in response to low oxygen levels. By inhibiting PH enzymes, molidustat allows HIF to accumulate in cells, thereby promoting erythropoiesis and potentially increasing red blood cell production [].

Source

[] Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies | BMJ Open ()

Potential Benefits in CKD-Associated Anemia

Chronic kidney disease (CKD) can lead to anemia, a condition characterized by a deficiency of red blood cells. This deficiency can cause fatigue, weakness, and shortness of breath. Current treatments for CKD-associated anemia often involve injections of erythropoietin (EPO), a hormone that stimulates red blood cell production. However, EPO use can be associated with increased risks of blood clots and tumors [].

Scientific research is exploring molidustat as a potential alternative to EPO for managing anemia in CKD patients. Early-stage clinical trials have shown promising results, suggesting that molidustat may be effective in increasing hemoglobin levels and reducing the need for EPO injections [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.2

Exact Mass

314.12397

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Molidustat

Dates

Modify: 2023-08-15

Explore Compound Types